2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Description

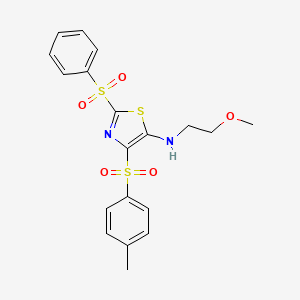

The compound 2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring a 1,3-thiazol-5-amine core substituted with two sulfonyl groups: a benzenesulfonyl group at position 2 and a 4-methylbenzenesulfonyl group at position 2. The amine at position 5 is further modified with a 2-methoxyethyl chain.

Thiazole derivatives are well-documented for diverse biological activities, including antimicrobial, antitumor, and receptor antagonism .

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S3/c1-14-8-10-16(11-9-14)28(22,23)18-17(20-12-13-26-2)27-19(21-18)29(24,25)15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVMWFXOFUMFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a derivative of thiazole and sulfonamide, which have gained attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.48 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with biological pathways. Some of the key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-amylase and urease , which are critical in carbohydrate metabolism and nitrogen metabolism, respectively .

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential for this compound in treating infections .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong efficacy .

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition properties revealed:

- α-Amylase Inhibition : The compound showed a dose-dependent inhibition profile with an IC50 value comparable to standard inhibitors.

- Urease Inhibition : It demonstrated significant urease inhibition with IC50 values ranging from 10 to 30 µM, which is promising for potential applications in treating conditions like peptic ulcers .

Case Studies

-

Case Study on Antimalarial Activity :

A study investigated a related thiazole derivative's activity against Plasmodium falciparum, revealing that structural modifications significantly impacted its efficacy. The study emphasized the importance of substituents on the thiazole ring for enhancing biological activity . -

Structural Activity Relationship (SAR) Analysis :

A series of thiazole sulfonamides were synthesized and evaluated for their biological activities. The results indicated that variations in the sulfonamide moiety influenced both enzyme inhibition and antimicrobial properties significantly. This highlights the potential for optimizing the lead compound through structural modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Sulfonyl Groups

N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine ()

- Core Structure : Oxazol-5-amine (vs. thiazol-5-amine in the target compound).

- Substituents : 4-Methylbenzenesulfonyl at position 4, thiophen-2-yl at position 2, and a benzyl group on the amine.

- The benzyl group may reduce solubility compared to the target compound’s 2-methoxyethyl chain.

- Implications : Sulfonyl groups in both compounds suggest utility in designing enzyme inhibitors or receptor ligands, though the oxazole core may limit bioactivity in certain contexts .

4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine ()

- Core Structure : Thiazol-5-amine, identical to the target compound.

- Substituents : Dual sulfonyl groups (4-chlorobenzenesulfonyl and ethanesulfonyl) and a thiophen-2-ylmethyl chain.

- Key Differences : The ethanesulfonyl group introduces a smaller, more flexible substituent compared to aromatic sulfonyl groups. The thiophene methyl group may enhance lipophilicity.

- The ethanesulfonyl group in may improve metabolic stability compared to bulkier aromatic sulfonamides .

Thiazole Derivatives with Receptor Antagonist Activity

SSR125543A ()

- Core Structure : Thiazol-2-amine (vs. thiazol-5-amine in the target compound).

- Substituents : Chloro, methoxy, cyclopropyl, and fluorophenyl groups.

- Biological Activity: Potent corticotropin-releasing factor (CRF1) receptor antagonist with nanomolar affinity (pKi ≈ 9.08) and oral bioavailability.

- Key Differences : The 2-amine position and complex substituents (e.g., cyclopropyl) contribute to receptor specificity. The target compound’s 5-amine and methoxyethyl chain may favor distinct interactions.

- Implications : Thiazole amines are versatile scaffolds for receptor modulation. Positional isomerism (2- vs. 5-amine) and substituent hydrophobicity critically influence target selectivity and pharmacokinetics .

Aminothiazoles with Antitumor Potential

4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ()

- Core Structure : Thiazol-2-amine with triazole and chlorophenyl substituents.

- Biological Activity : Antitumor activity, with structural analogs entering clinical trials (e.g., BMS-387032).

- Key Differences : The triazole unit introduces hydrogen-bonding capacity, while the target compound’s sulfonyl groups enhance steric bulk and polarity.

- Implications : Substituent diversity on thiazole rings enables tailored bioactivity, with sulfonamides and triazoles offering distinct mechanisms for drug development .

Data Table: Structural and Functional Comparison

Key Observations and Limitations

- Structural Insights : The target compound’s dual sulfonyl groups and methoxyethyl chain distinguish it from analogs, suggesting unique solubility and binding characteristics.

- Activity Gaps : While SSR125543A () and ’s compound demonstrate receptor antagonism and antitumor activity, respectively, the target compound’s specific bioactivity remains unexplored in the provided evidence.

- Design Recommendations : Future studies should evaluate the target compound’s affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) or CRF1 receptors, leveraging structural parallels with SSR125543A.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(benzenesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine?

The synthesis typically involves sequential sulfonation and cyclization steps. Key steps include:

- Sulfonation : Reacting a thiazole precursor with benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl groups.

- Amine Functionalization : Coupling the intermediate with 2-methoxyethylamine via nucleophilic substitution or reductive amination.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol/water) ensure high purity.

Characterization is performed via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles, essential for validating the thiazole core and sulfonyl group orientations.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electronic properties and optimize geometry.

- Spectroscopy : Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm) and amine (N-H, ~3300 cm) functional groups.

Cross-validation with NMR and HRMS ensures structural accuracy .

Advanced: How can researchers investigate the reaction mechanism of thiazole ring formation during synthesis?

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates for LC-MS analysis.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or -NMR to identify rate-determining steps.

- Computational Studies : Simulate transition states using software like Gaussian to model cyclization pathways and energy barriers.

These methods clarify the role of catalysts (e.g., DMAP) and solvent effects .

Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?

- Functional Group Modifications : Synthesize analogs by replacing methoxyethylamine with other amines (e.g., ethylenediamine) or altering sulfonyl substituents.

- In Vitro Assays : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC determination).

- Molecular Docking : Software like AutoDock Vina predicts binding interactions with target proteins (e.g., kinases or receptors) .

Advanced: How can contradictory bioactivity data from different assays be resolved?

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to rule out variability.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or confounding factors.

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Advanced: What strategies optimize HPLC analysis for quantifying this compound in complex mixtures?

- Column Selection : Use C18 reverse-phase columns with a pore size of 100 Å for better resolution of sulfonamide derivatives.

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid enhances peak symmetry.

- Detection : UV detection at 254 nm (sulfonyl group absorption) or tandem MS for specificity in biological matrices .

Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?

- LogP Calculation : Predicted logP ~3.2 (via ChemDraw) indicates moderate hydrophobicity; solubility is enhanced in DMSO or ethanol.

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze sulfonyl groups .

Advanced: How can computational modeling predict the environmental fate of this compound?

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) tools estimate biodegradation potential and toxicity.

- Molecular Dynamics (MD) : Simulate interactions with soil or water matrices to assess persistence.

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models for acute toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.